molecular formula C28H23N3O4S B2710162 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 683770-46-9

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

Cat. No. B2710162
CAS RN: 683770-46-9
M. Wt: 497.57
InChI Key: MCACVSWRCKEMSZ-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” is a benzoxazole derivative. Benzoxazole derivatives have different biological activities and are used as a starting material for different mechanistic approaches in drug discovery . They have been extensively used in the design of novel chemical entities with antiprotozoal and antimicrobial activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . The synthesis of benzoxazole derivatives has been achieved using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectral data .


Chemical Reactions Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Benzoxazole derivatives have been extensively explored as starting materials in drug discovery. The compound’s bicyclic planar structure provides a favorable scaffold for designing novel drugs. Researchers have synthesized benzoxazole derivatives using various synthetic methodologies, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. These derivatives exhibit a broad substrate scope and functionalization potential, leading to diverse biological activities. Notably, N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide may serve as a valuable precursor for developing new therapeutic agents .

Industrial Applications

Beyond medicinal uses, benzoxazole derivatives find applications in industrial processes. Their unique reactivity allows for functionalization and modification, making them valuable in materials science, catalysis, and other industrial contexts.

Mechanism of Action

While the specific mechanism of action for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide” is not explicitly mentioned in the search results, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .

properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-31(19-20-9-3-2-4-10-20)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-6-5-11-23(24)28-30-25-13-7-8-14-26(25)35-28/h2-18H,19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCACVSWRCKEMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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